3,3',5'-Triiodo-L-thyronine

Übersicht

Beschreibung

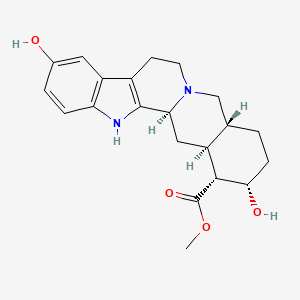

3,3’,5’-Triiodo-L-thyronine, also known as reverse T3 (rT3), is a thyroid hormone generated by deiodination of the prohormone thyroxine . It is a thyroid hormone that increases rates of proteins synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .

Synthesis Analysis

3,3’,5’-Triiodo-L-thyronine is synthesized from the prohormone thyroxine . It is produced synthetically for use in research and has been used in assays and for transfection in cell cultures .Molecular Structure Analysis

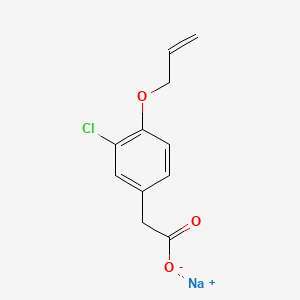

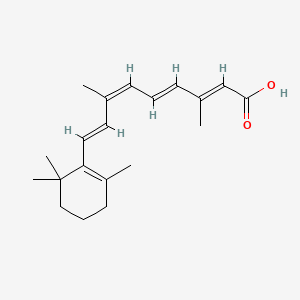

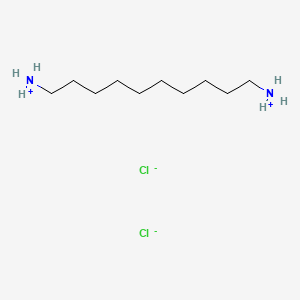

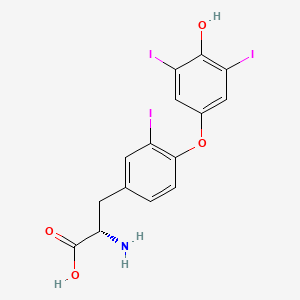

The empirical formula of 3,3’,5’-Triiodo-L-thyronine is C15H12I3NO4 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis

3,3’,5’-Triiodo-L-thyronine is involved in various biological reactions. It increases the rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . It also regulates cell differentiation and protein expression in cell cultures .Physical And Chemical Properties Analysis

3,3’,5’-Triiodo-L-thyronine dissolves in 4M NH4OH in MeOH at 5 mg/ml to yield a colorless to light yellow, clear to very slightly hazy solution .Wissenschaftliche Forschungsanwendungen

In Vitro Transfection

It is also utilized for the in vitro transfection of 293T cells, which are a type of human cell line used widely in biomedical research. This process is important for gene expression studies and the development of therapeutic treatments .

Thyroid Hormone Manipulations in Mice

Researchers use Reverse T3 for inducing thyroid hormone manipulations in mice models. This helps in studying the effects of thyroid hormones on metabolism, growth, and development .

Cell Culture Applications

This compound is involved in cell culturing of various types of cells such as hippocampal , retinal , proximal tubule , and glomerular explant . These cultures are essential for studying cellular responses to thyroid hormones and their role in cell differentiation and protein expression .

Protein Synthesis and Cholesterol Breakdown

Reverse T3 increases the rates of protein synthesis and stimulates the breakdown of cholesterol. These functions are significant for understanding metabolic processes and developing treatments for metabolic disorders .

Embryonic Development

It affects embryonic development, making it a valuable tool for research into developmental biology and the effects of thyroid hormones on early growth stages .

Regulation of Lipid Metabolism

There is evidence that Reverse T3 plays a role in regulating lipid metabolism through thyroid hormone receptors, particularly with insights gained from genetically engineered mice studies .

Modulation of Transcriptional Activities

Finally, Reverse T3 can interact with nuclear thyroid hormone receptors to modulate transcriptional activities via thyroid hormone response elements in the regulatory regions of target genes. This interaction is crucial for gene expression regulation and understanding molecular functions of thyroid hormones .

Each application provides a unique insight into the diverse roles that Reverse T3 plays in biological processes and medical research.

MilliporeSigma - 3,3’,5-Triiodo-L-thyronine MilliporeSigma - 3,3’,5-Triiodo-L-thyronine sodium salt X-Mol - Thyroid Hormone Regulation MDPI - Molecular Functions of Thyroid Hormone

Wirkmechanismus

Target of Action

3,3’,5’-Triiodo-L-thyronine, also known as Reverse T3 or T3, is a thyroid hormone that affects almost every physiological process in the body . It primarily targets the thyroid hormone receptors (TRα and TRβ) . These receptors play a crucial role in growth and development, metabolism, body temperature, and heart rate .

Mode of Action

T3 interacts with its targets, the thyroid hormone receptors, leading to various changes in the body. The interaction of T3 with nonhistone proteins in the chromatin initiates the thyroid hormone activity . This interaction regulates cell differentiation and protein expression .

Biochemical Pathways

T3 affects numerous biochemical pathways. It stimulates the metabolic breakdown of glucose, fats, and proteins by enhancing the levels of various metabolic enzymes, including liver glucose 6-phosphatase, hexokinase, and mitochondrial enzymes for oxidative phosphorylation .

Pharmacokinetics

It’s known that thyroid hormones like t3 are produced by the thyroid gland and generated in extrathyroidal tissues

Result of Action

The action of T3 leads to increased rates of protein synthesis and stimulates the breakdown of cholesterol . It also affects embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .

Action Environment

It’s known that thyroid hormones like t3 have widespread effects on the body, influencing various physiological processes Therefore, it’s likely that numerous environmental factors could potentially influence the action of T3

Safety and Hazards

3,3’,5’-Triiodo-L-thyronine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to keep the substance in a dry place with the container tightly closed .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCBWYNLGPIQRK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046908 | |

| Record name | 3,3',5'-Triiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5'-Triiodo-L-thyronine | |

CAS RN |

5817-39-0 | |

| Record name | 3′,5′,3-Triiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5817-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodothyronine, reverse | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5'-Triiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5'-Triiodo-L-thyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REVERSE TRIIODOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZ4Y08T96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.